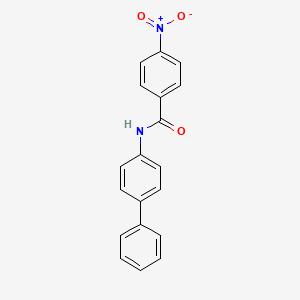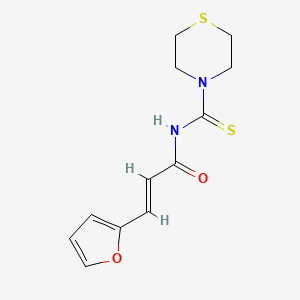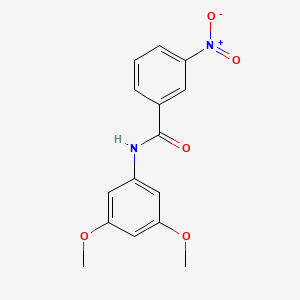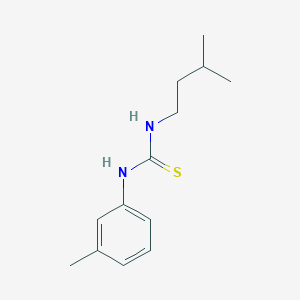
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-N,N-dimethylsulfamide, also known as DCDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential biological and pharmaceutical applications.
Mécanisme D'action
The exact mechanism of action of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide may have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
Studies have shown that N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide can have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the activity of carbonic anhydrase in the brain and other tissues. Additionally, N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in laboratory experiments is its relatively simple synthesis method and low cost. Additionally, its unique chemical structure makes it a valuable tool for the development of new pharmaceuticals and biologically active compounds. However, there are also limitations to the use of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for the use of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in scientific research. One area of interest is the development of new anti-tumor agents based on the structure of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide. Additionally, further research is needed to fully understand the mechanism of action of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide and its potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, there is potential for the use of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide in the development of new catalysts for organic reactions.
Méthodes De Synthèse
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide can be synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with dimethylsulfamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide is relatively simple and can be achieved through standard laboratory techniques.
Applications De Recherche Scientifique
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide has been used in a wide range of scientific research applications, including as a reagent for the synthesis of sulfonamide derivatives, as a catalyst for organic reactions, and as a potential anti-tumor agent. Its unique chemical structure makes it a valuable tool for the development of new pharmaceuticals and biologically active compounds.
Propriétés
IUPAC Name |
1,3-dichloro-5-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)11-8-4-6(9)3-7(10)5-8/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOARDNDHDPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dichlorophenyl)-N,N-dimethylsulfamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)


